Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate
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Overview
Description
Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate is an organic compound characterized by its unique structure, which includes an ethyl ester group attached to a cyclohexyl ring substituted with an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through hydrogenation of benzene or cyclohexene.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde, a secondary amine, and a compound containing an active hydrogen atom react to form the aminomethyl group.
Esterification: The final step involves esterification, where the carboxylic acid derivative of the cyclohexyl compound reacts with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate hydrogenation, while automated systems ensure precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol using reagents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as halides or hydroxides replace the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., HCl, HBr), hydroxides (e.g., NaOH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated compounds, hydroxylated compounds
Scientific Research Applications
Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and materials with specific mechanical properties.
Mechanism of Action
The mechanism by which Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the ester group may undergo hydrolysis to release active metabolites. Pathways involved include enzymatic catalysis and receptor binding.
Comparison with Similar Compounds
Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate can be compared with similar compounds such as:
Ethyl 2-[4-(methylamino)cyclohexyl]acetate: Differing by the substitution of a methyl group on the amino moiety.
Ethyl 2-[4-(hydroxymethyl)cyclohexyl]acetate: Featuring a hydroxyl group instead of an amino group.
Ethyl 2-[4-(aminomethyl)phenyl]acetate: Where the cyclohexyl ring is replaced by a phenyl ring.
These comparisons highlight the unique structural features and reactivity of this compound, particularly its cyclohexyl ring and aminomethyl substitution, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[4-(aminomethyl)cyclohexyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-2-14-11(13)7-9-3-5-10(8-12)6-4-9/h9-10H,2-8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWZXYWZKDMLQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC(CC1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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